molecular formula C19H13BrN4O2 B15014845 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 312270-45-4

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline

Cat. No.: B15014845
CAS No.: 312270-45-4
M. Wt: 409.2 g/mol
InChI Key: IXCSNGRKMSOMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(4-Bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline is a Schiff base derivative featuring a benzylideneaniline core with two functional groups:

  • A 4-bromo-3-nitrophenyl substituent on the imine moiety.
  • A 4-(phenyldiazenyl)aniline group (azo benzene) at the para position.

This compound’s structure combines electron-withdrawing groups (Br, NO₂) and a conjugated azo system, making it suitable for applications in coordination chemistry and materials science .

Properties

CAS No.

312270-45-4

Molecular Formula

C19H13BrN4O2

Molecular Weight

409.2 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C19H13BrN4O2/c20-18-11-6-14(12-19(18)24(25)26)13-21-15-7-9-17(10-8-15)23-22-16-4-2-1-3-5-16/h1-13H

InChI Key

IXCSNGRKMSOMNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 4-phenyldiazenylaniline. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Azo Coupling Reactions

The phenyldiazenyl group originates from azo coupling , a process involving:

  • Diazotization : Aniline derivatives (e.g., substituted anilines) form diazonium salts using nitrous acid.

  • Electrophilic Aromatic Substitution : The diazonium salt couples with electron-rich aromatic rings (e.g., phenol derivatives) to form azo bonds .

Mechanism Highlight :
Ar-N+=N++Ar’-OHAr-N=N-Ar’+H2O\text{Ar-N}^+=\text{N}^+ + \text{Ar'-OH} \rightarrow \text{Ar-N=N-Ar'} + \text{H}_2\text{O}

Reaction Mechanism Comparison Table

Reaction Type Key Steps Conditions Citations
Imine Formation Diazotization → Coupling with carbonyl compoundsNitrous acid, carbonyl compounds
Azo Coupling Diazotization → Electrophilic substitution with activated aromatic ringsNitrous acid, K₂CO₃ (base)

Reactivity of Functional Groups

  • Bromo Substituent : May undergo nucleophilic aromatic substitution (e.g., with amines or thiols) under alkaline conditions.

  • Nitro Group : Can act as a directing group in electrophilic aromatic reactions, but its electron-withdrawing nature may hinder substitution.

  • Phenyldiazenyl Group : Sensitive to light and heat, prone to azo cleavage under acidic or basic conditions .

Stability and Environmental Considerations

  • Diazonium Intermediates : Potentially explosive in dry form; require cautious handling .

  • Saccharin Recovery : In azo coupling protocols, saccharin (used as an acidic agent) can be recycled via column chromatography .

Research Findings and Limitations

While the exact compound is not explicitly detailed in the provided sources, analogous structures (e.g., 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline ) demonstrate:

  • High-yield synthesis via diazotization and coupling .

  • Structural characterization using NMR, FT-IR, and HRMS .

  • Environmental benefits of saccharin-based methods (e.g., reduced solvent waste) .

Scientific Research Applications

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro and bromo groups allows the compound to form strong interactions with biological molecules, potentially inhibiting their function. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) (E)-4-Bromo-N-(4-Nitrobenzylidene)Aniline
  • Key Differences : The nitro group is at the 4-position instead of 3, and it lacks the azo group.
  • Impact : The para-nitro group enhances conjugation but reduces steric hindrance compared to the meta-nitro isomer. This compound’s molecular weight (305.13 g/mol) is slightly lower than the target compound (306.13 g/mol) due to the absence of the azo group .
  • Spectral Data: IR: Strong NO₂ stretching at ~1520 cm⁻¹ and C=N at ~1600 cm⁻¹. ¹H NMR: Aromatic protons appear at δ 7.5–8.5 ppm due to deshielding by Br and NO₂ .
(b) N-[(E)-(3-Methoxyphenyl)Methylene]-4-[(E)-Phenyldiazenyl]Aniline
  • Key Differences: A methoxy group replaces Br and NO₂, introducing electron-donating effects.
  • Impact : The methoxy group increases solubility in polar solvents and shifts UV-Vis absorption to longer wavelengths. Molecular weight is lower (314.36 g/mol) due to lighter substituents .
  • Applications : Used in photoresponsive materials due to the azo group’s reversible isomerization .
(c) 4-Bromo-2-{(E)-[(3,4-Dimethylphenyl)Imino]Methyl}Phenol
  • Key Differences: Contains a phenolic –OH and dimethylphenyl group instead of NO₂ and azo.
  • Impact: The phenolic group enables hydrogen bonding, influencing crystal packing. This compound serves as a ligand for metal complexes (e.g., Cu²⁺), with Br enhancing Lewis acidity .

Physical and Spectral Properties

Property Target Compound (E)-4-Bromo-N-(4-Nitrobenzylidene)Aniline N-[(3-Methoxyphenyl)Methylene] Analog
Molecular Formula C₁₃H₈BrN₃O₂ C₁₃H₉BrN₂O₂ C₂₀H₁₆N₃O
Molecular Weight (g/mol) 306.13 305.13 314.36
IR Peaks (cm⁻¹) N=N (~1450), NO₂ (~1520) NO₂ (~1520), C=N (~1600) OCH₃ (~1250), N=N (~1450)
Melting Point Not reported 180–182°C (decomposes) 145–147°C

Biological Activity

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Formula: C15H12BrN4O2
Molecular Weight: 366.18 g/mol
IUPAC Name: this compound

The compound features a complex structure characterized by a bromo-nitrophenyl group and a phenyldiazenyl moiety, which contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing the phenyldiazenyl group exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenyldiazenyl compounds demonstrate effectiveness against various bacteria and fungi.

Microorganism Minimal Inhibitory Concentration (MIC)
Escherichia coli6.25 mg/mL
Bacillus licheniformis3.125 mg/mL
Mycobacterium tuberculosis (MTB)1.25 mg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. Various studies have reported cytotoxic effects against several cancer cell lines, including HeLa, A549, MCF-7, and HepG2 cells.

Cell Line IC50 Value (µM)
HeLa0.51 ± 0.22
A5491.18 ± 0.03
MCF-70.42 ± 0.23
HepG2>20

These results highlight the compound's potential as an anticancer agent, particularly against lung and breast cancer cells .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various assays, including carrageenan-induced paw edema tests in rats. The compound demonstrated significant inhibition of edema formation, suggesting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar Schiff base compounds:

  • Synthesis of Schiff Bases:
    • A study synthesized various Schiff bases derived from aromatic aldehydes and amines, assessing their biological activities including enzyme inhibition and cytotoxicity against cancer cells.
    • Results indicated that certain derivatives exhibited potent antibacterial and anticancer activities, underscoring the importance of structural modifications in enhancing bioactivity .
  • Metal Complexes:
    • Research on Schiff base metal complexes has shown enhanced biological activity compared to their non-complexed counterparts.
    • These complexes demonstrated improved antimicrobial efficacy and cytotoxicity against cancer cells, suggesting that coordination with metal ions could further enhance the therapeutic potential of similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.